Tetraphenyllead
Overview
Description
Tetraphenyllead is an organolead compound with the chemical formula (C₆H₅)₄Pb. It is a white solid that is insoluble in water but soluble in organic solvents such as benzene and ether . This compound is primarily used as a catalyst in organic synthesis reactions and as a precursor for certain fluorescent dyes .
Preparation Methods
Tetraphenyllead can be synthesized through the reaction of phenylmagnesium bromide with lead chloride in diethyl ether. This method was first developed by P. Pfeiffer and P. Truskier in 1904 . The reaction proceeds as follows:
(C6H5)MgBr + 2 PbCl2Et2OPb(C6H5)4+Pb + 4 MgBrCl
In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Tetraphenyllead undergoes various chemical reactions, including substitution and reduction reactions. Some notable reactions include:
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Substitution with Hydrogen Chloride: : A solution of hydrogen chloride in ethanol can react with this compound, substituting some of the phenyl groups with chlorine atoms .
Pb(C6H5)4+HClEthanolPb(C6H5)3Cl+C6H6
Pb(C6H5)3Cl+HClEthanolPb(C6H5)2Cl2+C6H6
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Reaction with Sulfur: : this compound reacts explosively with sulfur at 150°C, producing diphenyl sulfide and lead sulfide .
Pb(C6H5)4+3S→PbS+2S(C6H5)2
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Reaction with Iodine: : In chloroform, this compound reacts with iodine to produce triphenyllead iodide .
Scientific Research Applications
Tetraphenyllead has several applications in scientific research:
Biology and Medicine: While not extensively used in biological or medical applications due to its toxicity, this compound can serve as a model compound for studying the behavior of organolead compounds in biological systems.
Mechanism of Action
The mechanism by which tetraphenyllead exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. The phenyl groups attached to the lead atom can participate in electron transfer processes, facilitating the formation and breaking of chemical bonds. This makes this compound an effective catalyst in organic synthesis reactions .
Comparison with Similar Compounds
Tetraphenyllead is part of a family of organolead compounds that include tetramethyllead, tetraethyllead, and tetrabutyllead. Compared to these compounds, this compound is unique due to its phenyl groups, which provide distinct chemical properties and reactivity .
Tetramethyllead (C₄H₁₂Pb): Used as an anti-knock agent in gasoline.
Tetraethyllead (C₈H₂₀Pb): Also used as an anti-knock agent but has been largely phased out due to environmental concerns.
Tetrabutyllead (C₁₆H₃₆Pb): Used in the synthesis of other organolead compounds.
This compound’s unique structure allows it to be used in specific catalytic applications that other organolead compounds may not be suitable for .
Properties
IUPAC Name |
tetraphenylplumbane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Pb/c4*1-2-4-6-5-3-1;/h4*1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSMHDYLOJVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208203 | |
Record name | Tetraphenyllead | |
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Molecular Weight |
515 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Tetraphenyllead | |
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CAS No. |
595-89-1 | |
Record name | Tetraphenyllead | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-89-1 | |
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Record name | Tetraphenyllead | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595891 | |
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Record name | Tetraphenyllead | |
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Record name | Tetraphenyllead | |
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Record name | Tetraphenyllead | |
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Record name | Tetraphenyllead | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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